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Compound of Interest

Compound Name: N-Methylpropionamide

Cat. No.: B074207

For Researchers, Scientists, and Drug Development Professionals

N-Methylpropionamide (NMPA) is a versatile chemical intermediate with significant
applications in organic synthesis, particularly in the pharmaceutical and agrochemical
industries. This guide provides an in-depth overview of its chemical properties, synthesis, and
its role as a building block in the creation of complex molecules.

Core Properties of N-Methylpropionamide

N-Methylpropionamide is a colorless, odorless, and neutral liquid at room temperature.[1] Its
physical and chemical properties make it a valuable solvent and reactant in various chemical
transformations.[2][3]
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Property Value References
CAS Number 1187-58-2 [3114]
Molecular Formula CsHoaNO [4]

Molecular Weight 87.12 g/mol [4]
Appearance Clear, colorless liquid [2][3]

Melting Point -43 °C [5]

Boiling Point 146 °C at 90 mmHg [5]

Density 0.931 g/mL at 25 °C [5]

Solubility Very soluble in water [2]

Stability Stable under normal e

temperatures and pressures

Synthesis of N-Methylpropionamide

The primary method for synthesizing N-Methylpropionamide is through the condensation

reaction of methylamine with either propionic acid or an activated derivative like propionyl

chloride.

General Synthesis Workflow

The synthesis of N-Methylpropionamide from an acid chloride and an amine follows a

nucleophilic acyl substitution mechanism.
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General mechanism for N-Methylpropionamide synthesis.

Experimental Protocol: Synthesis from Propionyl
Chloride and Methylamine

This protocol outlines a general procedure for the synthesis of N-methylamides from acid
chlorides and amines.[2][6]

Materials:

Propionyl chloride

Methylamine (2 equivalents) or Methylamine (1 equivalent) and a non-nucleophilic base
(e.g., triethylamine, pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Apparatus for inert atmosphere reaction
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
methylamine (or methylamine and the non-nucleophilic base) in the anhydrous solvent.

e Cool the solution to 0 °C in an ice bath.
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o Slowly add propionyl chloride to the cooled solution with vigorous stirring. An exothermic
reaction is expected.[7]

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

« Upon completion, the reaction mixture can be worked up by washing with water and a mild
acid to remove excess amine and base.

e The organic layer is then dried over an anhydrous drying agent (e.g., MgSOa or Na2S0a),
filtered, and the solvent is removed under reduced pressure.

e The crude N-Methylpropionamide can be purified by fractional distillation under reduced
pressure.[1]

Quantitative Data:

Base (if
Reactant Reactant . Temperat . Referenc
applicabl Solvent Yield
1 2 ure e
e)
Propionyl Methylamin Dichlorome ]
) - 0°Cto RT High [6]
Chloride e(2eq.) thane
Propionyl Methylamin  Triethylami  Tetrahydrof
biony Y Y Y 0°Cto RT High [6]

Chloride e(leq) ne (1.1eqg.) uran

N-Methylpropionamide as a Chemical Intermediate

N-Methylpropionamide serves as a valuable building block for the synthesis of more complex
molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs).[3]

[4]

Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds
using a Vilsmeier reagent, which is formed from a substituted amide and phosphorus
oxychloride. While N,N-dimethylformamide (DMF) is commonly used, other N,N-disubstituted
amides can also be employed.

Reaction Mechanism:

o Formation of the Vilsmeier Reagent: The substituted amide reacts with phosphorus
oxychloride to form a chloroiminium ion (the Vilsmeier reagent).

» Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic
Vilsmeier reagent.

e [ntermediate Formation: An iminium intermediate is formed.

e Hydrolysis: The iminium intermediate is hydrolyzed during workup to yield the corresponding
aldehyde or ketone.

N,N-disubstituted
Amide

Vilsmeier Reagent
(Chloroiminium ion)

Electron-rich
Arene

POCIs

Electrophilic Attack
Iminium rolysis Aryl Aldehyde/
Intermediate Ketone

Click to download full resolution via product page

Vilsmeier-Haack reaction pathway.

Experimental Protocol (General Procedure for Aromatic Formylation):[7][8]
Materials:

¢ N-Methylformanilide (as an example of a substituted amide)
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Phosphorus oxychloride (POCIs)

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

Anhydrous solvent (e.g., DMF)

Ice, water, sodium acetate

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare the
Vilsmeier reagent by adding POCIs dropwise to a cooled (0 °C) solution of N-
methylformanilide in the solvent.

Once the Vilsmeier reagent has formed, add the electron-rich aromatic substrate to the
reaction mixture.

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

After the reaction is complete, pour the mixture onto crushed ice.

Neutralize the solution with a base, such as a saturated aqueous solution of sodium acetate,
to precipitate the product.

Collect the crude product by filtration, wash with water, and purify by recrystallization or
column chromatography.

. Temperat . Referenc
Substrate Amide Reagent Solvent Yield
ure e

N,N- N,N-
Dimethylan  Dimethylfor POCIs DMF 0°Cto RT 7% [7]
iline mamide

N-
Anthracene  Methylform  POCIs - - - [6]

anilide
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Synthesis of Thioamides

N-Methylpropionamide can be converted to its corresponding thioamide, N-
methylpropanethioamide, using a thionating agent such as Lawesson's reagent. Thioamides
are important intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol (General Procedure for Thionation):[2]
Materials:

e N-Methylpropionamide

o Lawesson's reagent (0.5 equivalents)

e Anhydrous solvent (e.g., tetrahydrofuran, THF)

Procedure:

In a round-bottom flask, dissolve Lawesson's reagent in the anhydrous solvent.

e In a separate flask, dissolve N-Methylpropionamide in the same solvent.

e Slowly add the N-Methylpropionamide solution to the Lawesson's reagent solution at room
temperature with continuous stirring.

o Heat the reaction mixture to reflux and monitor its progress by TLC.

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

e The crude product can be purified by column chromatography.

] Thionating . ]
Amide Solvent Conditions Yield Reference
Agent
N-methyl-2- Lawesson's

, THF Reflux High 2]
propenamide  Reagent
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Application in the Synthesis of Active Pharmaceutical
Ingredients (APISs)

N-alkylamides are common structural motifs in many pharmaceutical compounds. While a
direct multi-step synthesis of a specific API starting from N-Methylpropionamide with a
complete experimental protocol is not readily available in the searched literature, its role as a
precursor can be illustrated through the synthesis of related structures. For instance, the
synthesis of the anticonvulsant drug Ethosuximide involves the formation of a succinimide ring,
a cyclic diamide structure. The synthesis starts from methyl ethyl ketone and cyanoacetic ester,
and while N-Methylpropionamide is not a direct starting material, the principles of amide bond
formation are central to the synthesis of such heterocyclic drugs.[9][10][11]

The general importance of N-substituted amides as intermediates is highlighted in the
synthesis of various APIs, where the amide bond is introduced at a key step. For example, in
the synthesis of the local anesthetic Lidocaine, an amide bond is formed between 2,6-
dimethylaniline and a-chloroacetyl! chloride.[12]

lllustrative Workflow: Multi-step Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical
intermediate where an N-alkylamide plays a central role.
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Generalized workflow for API intermediate synthesis.
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Conclusion

N-Methylpropionamide is a chemical intermediate with a well-established role in organic
synthesis. Its straightforward synthesis and the reactivity of the amide functional group make it
a valuable tool for constructing a wide range of organic molecules, from simple derivatives to
complex pharmaceutical compounds. This guide provides a foundational understanding of its
properties, synthesis, and applications, offering researchers and drug development
professionals a valuable resource for their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074207#n-methylpropionamide-as-a-chemical-
intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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